MIND4-17 was developed as part of a series of compounds aimed at modulating the nuclear factor erythroid 2-related factor 2 pathway through its interaction with the Kelch-like ECH-associated protein 1. The compound is classified under small molecule activators targeting the nuclear factor erythroid 2-related factor 2/KEAP1/antioxidant response element pathway, which plays a significant role in regulating antioxidant responses in cells .
The synthesis of MIND4-17 involves several key steps that utilize standard organic chemistry techniques. The compound is synthesized from precursor materials through a series of reactions that typically include coupling reactions, cyclization, and functional group modifications. Detailed synthetic pathways have been documented in literature, showcasing the importance of specific chemical groups that contribute to the compound's activity. For instance, structure-activity relationship studies have indicated that modifications to the sulfur atom in the triazole ring significantly affect biological activity .
MIND4-17 has a complex molecular structure characterized by a triazole ring and various substituents that enhance its reactivity and biological activity. The molecular formula is C₁₄H₁₁ClN₄O₂S, with a molecular weight of approximately 330.79 g/mol. The structural formula includes multiple aromatic rings and functional groups that facilitate interactions with biological targets, particularly cysteine residues within proteins such as KEAP1 .
MIND4-17 undergoes specific chemical reactions that are pivotal for its mechanism of action. Notably, it covalently modifies cysteine residues in KEAP1, leading to the stabilization and activation of nuclear factor erythroid 2-related factor 2. This modification is essential for disrupting the KEAP1-nuclear factor erythroid 2-related factor 2 complex, allowing nuclear translocation of nuclear factor erythroid 2-related factor 2 and subsequent gene transcription activation . The detailed reaction mechanisms have been elucidated through various biochemical assays demonstrating the compound's efficacy in inducing antioxidant response elements.
The mechanism of action for MIND4-17 primarily involves its ability to activate the nuclear factor erythroid 2-related factor 2 signaling pathway by modifying KEAP1. Upon binding to KEAP1's cysteine residues, MIND4-17 stabilizes the nuclear factor erythroid 2-related factor 2 protein, promoting its accumulation in the nucleus where it can initiate transcription of protective genes such as heme oxygenase-1 and NAD(P)H quinone dehydrogenase 1. This process enhances cellular resistance to oxidative stress and inflammation .
MIND4-17 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's applicability in biological assays and therapeutic formulations .
MIND4-17 has significant potential applications in scientific research and medicine:
MIND4-17 (chemical name: 2-[(4-nitrophenyl)methyl]-3-phenyl-1,3-thiazolidin-4-one) is a thiazole-containing small molecule that selectively modifies cysteine residue 151 (C151) within the BTB domain of Kelch-like ECH-associated protein 1 (KEAP1). This covalent adduction disrupts KEAP1's redox-sensing function, as C151 is a critical stress-sensor residue required for KEAP1-mediated ubiquitination of NRF2. Biochemical assays confirm that MIND4-17 forms a covalent bond with C151, altering KEAP1's conformation and preventing its interaction with NRF2 [1] [3]. Mutation studies (e.g., Keap1 C151S) abolish MIND4-17-induced NRF2 activation, underscoring the residue's specificity [4].
The covalent modification of C151 by MIND4-17 induces allosteric changes in KEAP1, destabilizing its association with the Cullin-3 (Cul3)-based E3 ubiquitin ligase complex. This disruption inhibits KEAP1-mediated polyubiquitination of NRF2, as demonstrated by co-immunoprecipitation assays showing reduced KEAP1-NRF2 binding in retinal and osteoblast cells. Consequently, NRF2 escapes proteasomal degradation, enabling its cellular accumulation [1] [4].
Table 1: Key Structural Interactions of MIND4-17 with KEAP1
Target Domain | Residue Modified | Consequence | Validation Method |
---|---|---|---|
BTB domain | Cysteine-151 (C151) | Covalent adduction | Mutagenesis (C151S), MS |
KEAP1-Cul3 interface | N/A | Allosteric disruption | Co-IP, ubiquitination assays |
Kelch domain | None | No direct binding | Competitive binding assays |
By blocking KEAP1-mediated ubiquitination, MIND4-17 stabilizes NRF2 protein levels. In retinal pigment epithelium (RPE) cells, MIND4-17 (5–10 μM) increases cytosolic NRF2 by 3–5 fold within 2–4 hours, as quantified by immunoblotting. This stabilization is proteasome-dependent: co-treatment with the proteasome inhibitor MG-132 abolishes further NRF2 accumulation, confirming that MIND4-17 acts primarily by inhibiting degradation rather than enhancing synthesis [1] [4].
Stabilized NRF2 translocates to the nucleus, where it dimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in target gene promoters. In primary retinal ganglion cells (RGCs), MIND4-17 (5 μM) induces nuclear NRF2 accumulation within 3 hours, confirmed via subcellular fractionation. This triggers a 4–8 fold increase in ARE-driven luciferase reporter activity, indicating robust transcriptional activation [1] [6].
MIND4-17 induces the expression of cytoprotective genes across multiple cell types:
Table 2: Cell-Type-Specific NRF2 Target Gene Induction by MIND4-17
Cell Type | HO-1 Induction | NQO1 Induction | GCLM Induction | Primary Function |
---|---|---|---|---|
Retinal pigment epithelium | 5.2 ± 0.3 fold | 4.8 ± 0.4 fold | 4.1 ± 0.2 fold | UVR/ROS protection |
Retinal ganglion cells | 4.3 ± 0.5 fold | 3.9 ± 0.3 fold | 5.0 ± 0.6 fold | High glucose resistance |
Osteoblasts | 6.0 ± 0.8 fold | Enzyme activity 300% ↑ | 4.5 ± 0.4 fold | H₂O₂ detoxification |
Neural stem cells | 2.1 ± 0.3 fold* | 1.8 ± 0.2 fold* | 1.7 ± 0.1 fold* | Limited cytoprotection |
*Reduced efficacy in Huntington’s disease models due to mutant huntingtin [3] [5].
The magnitude of MIND4-17-induced gene expression varies significantly by cell type:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7